molecular formula C17H19NO5 B12434366 Cephalocyclidine A

Cephalocyclidine A

Cat. No.: B12434366
M. Wt: 317.34 g/mol
InChI Key: HZSAQOVOGNCGNL-YOENJENRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Cephalocyclidine A involves multiple steps, including cycloaddition reactions. One notable method is the intramolecular formal [3 + 2] cationic cycloaddition between a benzylic carbocation and styrene This method has been used to develop a model study toward the this compound skeleton

Chemical Reactions Analysis

Cephalocyclidine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Cephalocyclidine A has several scientific research applications:

Mechanism of Action

The mechanism of action of Cephalocyclidine A involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could interact with enzymes and receptors in novel ways .

Comparison with Similar Compounds

Cephalocyclidine A can be compared to other similar compounds, such as:

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(2S,8R)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol

InChI

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12?,13?,14?,15?,16-,17-/m1/s1

InChI Key

HZSAQOVOGNCGNL-YOENJENRSA-N

Isomeric SMILES

C1C[C@@]23C4C(C(C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O

Canonical SMILES

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O

Origin of Product

United States

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